molecular formula C6H6BrNO2 B1419068 methyl 3-bromo-1H-pyrrole-2-carboxylate CAS No. 941714-57-4

methyl 3-bromo-1H-pyrrole-2-carboxylate

Cat. No.: B1419068
CAS No.: 941714-57-4
M. Wt: 204.02 g/mol
InChI Key: RWYUPXPKZMQREC-UHFFFAOYSA-N
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Description

Methyl 3-bromo-1H-pyrrole-2-carboxylate is a heterocyclic organic compound with the molecular formula C6H6BrNO2 It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom

Biochemical Analysis

Biochemical Properties

Methyl 3-bromo-1H-pyrrole-2-carboxylate plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions is primarily through binding to the active sites of enzymes, leading to inhibition or modulation of their activity. This compound’s ability to form hydrogen bonds and hydrophobic interactions with biomolecules is crucial for its biochemical properties .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the expression of genes involved in apoptosis and cell proliferation. Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme structure, affecting their catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to sustained changes in cellular metabolism and gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-1H-pyrrole-2-carboxylate can be synthesized through several methods. One common approach involves the bromination of methyl pyrrole-2-carboxylate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane or acetonitrile. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acids or reduced to yield different derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura or Stille coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or neutral conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products like 3-azido-1H-pyrrole-2-carboxylate, 3-thio-1H-pyrrole-2-carboxylate, or 3-alkoxy-1H-pyrrole-2-carboxylate.

    Oxidation Products: Pyrrole-2-carboxylic acids.

    Reduction Products: Various reduced pyrrole derivatives.

Scientific Research Applications

Methyl 3-bromo-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Medicinal Chemistry: The compound is used in the development of pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Material Science: It is utilized in the synthesis of conductive polymers and other advanced materials.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-1H-pyrrole-2-carboxylate
  • 1-(5-Bromo-1H-pyrrol-3-yl)-N-methylmethanamine
  • 1-(5-Bromo-1H-pyrrol-2-yl)ethanone

Uniqueness

Methyl 3-bromo-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and interaction with other molecules. The position of the bromine atom and the ester group can lead to distinct chemical behaviors compared to other bromopyrrole derivatives, making it valuable for targeted synthetic applications and research studies.

Properties

IUPAC Name

methyl 3-bromo-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2/c1-10-6(9)5-4(7)2-3-8-5/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYUPXPKZMQREC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CN1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl 3-bromo-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate (6.59 g, 19.15 mmol) was dissolved in 132 mL anhydrous methanol under nitrogen atmosphere and it was cooled at 0° C. Sodium methoxide (1.55 g, 28.69 mmol) was added and the reaction mixture was stirred at room temperature for 4 h. The reaction was poured into a saturated ammonium chloride solution and extracted twice with ethyl acetate. The organics were combined and washed with water, brine, dried over sodium sulphate, filtered and evaporated under reduced pressure. The crude was purified using SP1® Purification System (0% to 30%, hexane-ethyl acetate) to obtain 3.32 g (85% yield) of the title compound as a white solid.
Quantity
6.59 g
Type
reactant
Reaction Step One
Quantity
132 mL
Type
solvent
Reaction Step One
Name
Sodium methoxide
Quantity
1.55 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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